Glow Discharge Polymerization: Faster Film Growth vs. Perfluorostyrenes
In a direct head-to-head glow discharge polymerization study, perfluoro(allylbenzene) exhibited a film growth rate of 250–350 Å/s, significantly exceeding the 180–200 Å/s observed for a series of polyfluorostyrenes (compounds III–V) [1]. This difference, however, comes with a structural trade‑off: polymers derived from perfluoro(allylbenzene) and compounds I–II show fewer fluorinated aromatic rings and a 3‑fold higher oxygen content compared to the slower‑growing polyfluorostyrenes [1].
| Evidence Dimension | Polymeric film growth rate |
|---|---|
| Target Compound Data | 250–350 Å/s |
| Comparator Or Baseline | Polyfluorostyrenes III–V: 180–200 Å/s |
| Quantified Difference | +50 to +150 Å/s (+28% to +83%) |
| Conditions | Glow discharge polymerization; film thickness measured by microinterferometry [1] |
Why This Matters
For applications requiring rapid coating deposition (e.g., continuous web processing), the 1.3–1.8× faster growth rate of perfluoro(allylbenzene) directly translates to higher throughput and lower processing cost.
- [1] Kazakov, M. E., Kazakova, V. S., & Frolov, V. I. (2001). The polymerization of polyfluorostyrenes in a glow discharge. Journal of Fluorine Chemistry, 107(2), 265-272. View Source
